2-Nitrobutane-1-sulfonic acid

Description

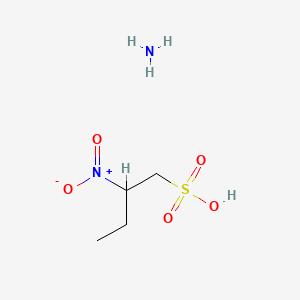

Ammonium 2-nitrobutane-1-sulphonate (hypothetical structure: C₄H₁₀N₂O₅S) is an organic ammonium salt characterized by a nitro (-NO₂) group at the second carbon of a butane chain and a sulphonate (-SO₃⁻) group at the first carbon. The ammonium counterion (NH₄⁺) stabilizes the sulphonate moiety, enhancing solubility in polar solvents.

Properties

CAS No. |

6293-53-4 |

|---|---|

Molecular Formula |

C4H9NO5S |

Molecular Weight |

183.19 g/mol |

IUPAC Name |

2-nitrobutane-1-sulfonic acid |

InChI |

InChI=1S/C4H9NO5S/c1-2-4(5(6)7)3-11(8,9)10/h4H,2-3H2,1H3,(H,8,9,10) |

InChI Key |

UPJUQZAOTUYIMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CS(=O)(=O)O)[N+](=O)[O-].N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of α-nitroalkane sulphonates, including ammonium 2-nitrobutane-1-sulphonate, generally involves the sulphonation of nitroalkanes or the nitration of alkyl sulphonates. The key reactions are:

- Radical-anion mechanism sulphonylation: Alkyl nitrates or alkyl sulphonates react with sulphonyl chlorides or sulphenyl halides to introduce the sulphonate group adjacent to the nitro group.

- Nitration of alkyl sulphonates: Alkyl sulphonates can be nitrated to yield α-nitroalkane sulphonates with varying yields depending on the substrate structure.

Specific Method for Ammonium 2-Nitrobutane-1-Sulphonate

According to Russian Chemical Reviews (1977), potassium 2-nitrobutane-1-sulphonate can be prepared by nitration of butane-1-sulphonate salts. The reaction proceeds with sulphonyl chlorides acting on nitroalkane salts or by nitration of alkyl sulphonates, generating the nitro-substituted sulphonate. The ammonium salt form is typically obtained by ion exchange or neutralization with ammonium salts.

Reaction Conditions and Reagents

- Starting materials: Butane-1-sulphonate salts (e.g., potassium butane-1-sulphonate)

- Nitrating agents: Sulphonyl chlorides or nitroalkane salts

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are often used to facilitate the reaction.

- Temperature: Mild to moderate heating to promote the sulphonation and nitration steps.

- Post-reaction: Neutralization with ammonium salts to yield the ammonium salt form.

Experimental Data and Yields

Physical Constants (from literature)

| Parameter | Value |

|---|---|

| Molecular Weight | 183.19 g/mol |

| Melting Point | Not explicitly reported |

| Solubility | Soluble in water due to ionic nature |

| Stability | Stable under normal laboratory conditions |

Mechanistic Insights

The reaction mechanism for the formation of α-nitroalkane sulphonates involves a radical-anion pathway. The sulphonyl chloride reacts with the nitroalkane salt to form a sulphonate intermediate, which rearranges to the α-nitro sulphonate. This mechanism explains the selectivity and the formation of the 2-nitro substitution pattern on the butane chain.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration of alkyl sulphonates | Butane-1-sulphonate salts | Sulphonyl chlorides | 50-70 | Radical-anion mechanism, moderate conditions |

| Sulphonation of nitroalkanes | Nitrobutane derivatives | Sulphonyl halides | Moderate | Requires controlled conditions |

| Ion exchange to ammonium salt | Potassium 2-nitrobutane-1-sulphonate | Ammonium salts | High | Simple neutralization step |

Summary of Research Findings

- The preparation of ammonium 2-nitrobutane-1-sulphonate is best achieved by nitration of butane-1-sulphonate salts followed by neutralization with ammonium salts.

- The radical-anion mechanism is central to the sulphonation and nitration steps.

- Yields are generally moderate to good, with purity depending on reaction control and post-synthesis purification.

- The compound is stable and water-soluble, making it suitable for various applications in organic synthesis and potentially in pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: Ammonium 2-nitrobutane-1-sulphonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroalkanes.

Reduction: The nitro group can be reduced to form amines.

Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can react with the sulphonate group under basic conditions.

Major Products:

Oxidation: Nitroalkanes.

Reduction: Amines.

Substitution: Substituted sulphonates.

Scientific Research Applications

Chemistry: Ammonium 2-nitrobutane-1-sulphonate is used as a reagent in organic synthesis, particularly in the preparation of nitroalkanes and amines .

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules .

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development .

Industry: In the industrial sector, ammonium 2-nitrobutane-1-sulphonate is used in the production of specialty chemicals and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of ammonium 2-nitrobutane-1-sulphonate involves its interaction with molecular targets through its nitro and sulphonate groups. The nitro group can undergo redox reactions, while the sulphonate group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Ammonium 2,3-Diisopropylnaphthalene-1-Sulphonate (C₁₆H₂₃NO₃S)

- Structure : Features a naphthalene ring substituted with sulphonate and diisopropyl groups.

- Key Differences :

- Aromatic vs. Aliphatic Backbone : The naphthalene ring confers aromatic stability and π-π interactions, unlike the aliphatic butane chain in the target compound.

- Bulkier Substituents : Diisopropyl groups increase steric hindrance, reducing reactivity compared to the nitro group.

- Applications : Likely used in surfactants or as a stabilizing agent due to its aromatic hydrophobicity.

Sodium 3-Aminopropane-1-Sulphonate (C₃H₈NNaO₃S)

- Structure: A short-chain sulphonate with an amino (-NH₂) group.

- Key Differences: Functional Group: The amino group enhances nucleophilicity, whereas the nitro group is electron-withdrawing. Ion Pair: Sodium (Na⁺) vs. ammonium (NH₄⁺) affects solubility and pH stability.

- Applications : Used in biochemical buffers or zwitterionic materials.

3-(Dodecyldimethylammonio)Propane-1-Sulphonate (C₁₇H₃₈N₂O₃S)

- Structure : A sulfobetaine with a quaternary ammonium group and a dodecyl chain.

- Key Differences :

- Zwitterionic Nature : Unlike the single-charged target compound, this has both cationic (quaternary ammonium) and anionic (sulphonate) groups.

- Long Alkyl Chain : Imparts surfactant properties, forming micelles in aqueous solutions.

- Applications : Detergents, protein solubilization, and membrane studies.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.